molecular formula C20H22N4O3S B2850858 N'-{[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide CAS No. 1797123-57-9

N'-{[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide

Cat. No.: B2850858
CAS No.: 1797123-57-9
M. Wt: 398.48
InChI Key: FBIJFNGRTYCRDL-UHFFFAOYSA-N
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Description

N'-{[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide is a complex organic compound that features a combination of heterocyclic structures, including benzo[d]oxazole, piperidine, and thiophene

Mechanism of Action

The mechanism of action of this compound is not directly available in the retrieved data .

Safety and Hazards

The safety and hazards associated with this compound are not directly available in the retrieved data .

Future Directions

The future directions for the research and development of this compound are not directly available in the retrieved data .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-{[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide typically involves multi-step organic reactions. The process begins with the preparation of the benzo[d]oxazole and thiophene intermediates, followed by their coupling with piperidine and subsequent formation of the oxalamide linkage. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure selective reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

N'-{[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure desired outcomes .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the oxalamide linkage can produce primary or secondary amines .

Scientific Research Applications

N'-{[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic molecules with benzo[d]oxazole, piperidine, and thiophene structures. Examples include:

Uniqueness

N'-{[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide is unique due to its specific combination of heterocyclic structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

N-[[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]-N'-(thiophen-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3S/c25-18(19(26)22-13-15-4-3-11-28-15)21-12-14-7-9-24(10-8-14)20-23-16-5-1-2-6-17(16)27-20/h1-6,11,14H,7-10,12-13H2,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBIJFNGRTYCRDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NCC2=CC=CS2)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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